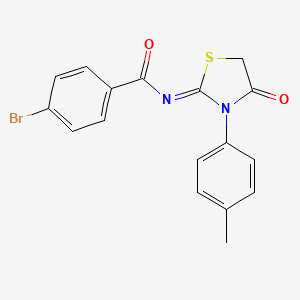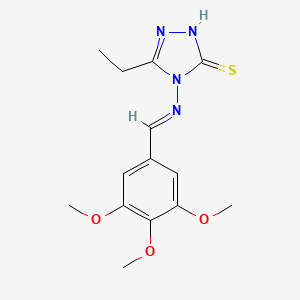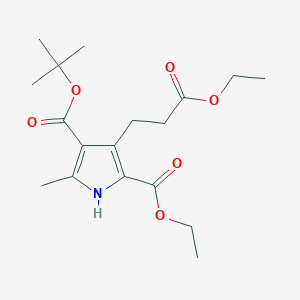
N'-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core linked to a carbohydrazide moiety through a 2,4,6-trimethoxybenzylidene group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine
- 3-phenyl-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its specific combination of a benzimidazole core and a carbohydrazide moiety linked through a 2,4,6-trimethoxybenzylidene group
Eigenschaften
Molekularformel |
C18H18N4O4 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-12-7-16(25-2)13(17(8-12)26-3)9-21-22-18(23)11-4-5-14-15(6-11)20-10-19-14/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+ |
InChI-Schlüssel |
WHJCMTWZGQTGCG-ZVBGSRNCSA-N |
Isomerische SMILES |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B15078390.png)
![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B15078397.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078407.png)

![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078438.png)


![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)

![Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15078479.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
